molecular formula C19H18N2OS B4195530 3-(4-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]quinazolin-4(3H)-one

3-(4-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B4195530
M. Wt: 322.4 g/mol
InChI Key: NOEVPUMJZUAVCM-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]quinazolin-4(3H)-one is a quinazolinone derivative characterized by a 4-methylphenyl substituent at position 3 of the quinazolinone core and a 2-methylprop-2-en-1-ylthio (allylthio) group at position 2. Quinazolinones are heterocyclic compounds with a bicyclic structure containing two nitrogen atoms, known for their diverse pharmacological activities, including antihypertensive, antibacterial, and enzyme inhibitory properties . The allylthio group in this compound introduces steric and electronic modifications that influence its reactivity and biological interactions, as seen in structure-activity relationship (SAR) studies of similar derivatives .

Properties

IUPAC Name

3-(4-methylphenyl)-2-(2-methylprop-2-enylsulfanyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13(2)12-23-19-20-17-7-5-4-6-16(17)18(22)21(19)15-10-8-14(3)9-11-15/h4-11H,1,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEVPUMJZUAVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.

    Thioether Formation: The 2-methyl-2-propen-1-ylthio group can be introduced through a nucleophilic substitution reaction using 2-methyl-2-propen-1-ylthiol and a suitable leaving group on the quinazolinone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents like sodium borohydride.

    Substitution: The 4-methylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine)

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Dihydroquinazolinone

    Substitution: Nitro-substituted, halogen-substituted derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has highlighted the potential of quinazoline derivatives, including 3-(4-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]quinazolin-4(3H)-one, in cancer therapy. Quinazolines are known to inhibit various kinases involved in cancer cell proliferation. For instance, studies have demonstrated that modifying the quinazoline structure can enhance its potency against specific cancer cell lines, including breast and lung cancers. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, suggesting its potential use as a therapeutic agent for infectious diseases. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Organic Synthesis

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and cycloadditions. Researchers have utilized this compound to develop novel synthetic routes for creating other biologically active compounds .

Chiral Synthesis
The compound's structure facilitates the introduction of chirality in synthetic processes. Asymmetric synthesis using this quinazoline derivative has been explored to produce chiral pharmaceuticals with improved efficacy and reduced side effects. The use of chiral catalysts in reactions involving this compound has yielded high enantiomeric excesses, showcasing its utility in producing enantiopure substances .

Material Science

Polymer Chemistry
In material science, derivatives of quinazolines have been incorporated into polymer matrices to enhance their thermal stability and mechanical properties. The addition of this compound into polymer formulations has been studied, resulting in materials with improved resistance to degradation under various environmental conditions .

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]quinazolin-4(3H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes involved in disease processes.

    Receptor Binding: It may bind to specific receptors on the surface of cells, modulating their activity.

    Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting cellular functions such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit significant variability in biological activity based on substituent patterns. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Substituent Effects on Carbonic Anhydrase Inhibition

  • Aliphatic vs. Aromatic Thioethers :
    • Target Compound : The 2-methylprop-2-en-1-ylthio group (aliphatic thioether) is associated with enhanced inhibition of carbonic anhydrase (CA) isoforms (e.g., hCA I and II) compared to benzylthio analogs. Aliphatic thioethers like this compound typically exhibit lower inhibitory constants (KI values: 57.8–85.5 nM for hCA I) than aromatic derivatives (KI: 229.4–740.2 nM) .
    • Analog : 2-((3-(Trifluoromethyl)benzyl)thio)-3-(4-methylphenyl)quinazolin-4(3H)-one (KI: 532.2 nM for hCA I) . The trifluoromethyl group increases steric bulk and electron-withdrawing effects, reducing potency compared to the target compound.

Antihypertensive Activity

  • Target Compound: Limited direct data are available, but structurally similar compounds with chlorophenyl or methoxyphenyl substituents (e.g., compounds 23 and 24) show potent α1-adrenergic receptor blockade, reducing blood pressure in rat models .
  • Analog : 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one (compound 23 ) demonstrated prolonged antihypertensive action comparable to prazosin .

Antibacterial Activity

  • Target Compound: No direct data, but fluorophenyl or chlorophenyl analogs (e.g., compounds 9a and 9h) exhibit potent activity against Proteus vulgaris and Bacillus subtilis (zone of inhibition: 1.0–1.4 cm) .
  • Analog: 3-(4-Fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (compound 9a) showed superior antibacterial efficacy, likely due to the electron-withdrawing fluorine enhancing membrane penetration .

Anti-Inflammatory Activity

  • Target Compound: Not explicitly tested, but quinazolinones with chalconylaminoazetidinone substituents (e.g., 3-(o-methoxyphenyl)-2-(p-dimethylaminophenylchalconylaminoazetidinon-2'-yl)quinazolin-4(3H)-one) demonstrated anti-inflammatory effects exceeding phenylbutazone .

α-Glucosidase Inhibition

  • Target Compound : Unreported, but halogenated analogs like 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) are potent α-glucosidase inhibitors .
  • Mechanistic Insight : Halogens (Cl, Br) enhance binding to the enzyme’s active site, whereas the target’s methyl group may reduce inhibitory efficacy due to weaker electron-withdrawing effects .

Mechanistic and Structural Insights

  • Steric Effects : The allylthio group in the target compound provides moderate steric bulk, optimizing enzyme binding without hindering access to active sites (evidenced by superior CA inhibition vs. bulkier benzylthio analogs) .
  • Lipophilicity : The allylthio group increases lipophilicity (LogP ~3.5 estimated) compared to polar derivatives, improving membrane permeability for CNS or intracellular targets .

Biological Activity

The compound 3-(4-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]quinazolin-4(3H)-one belongs to the quinazolinone family, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H18N2S Molecular Formula \text{C}_{16}\text{H}_{18}\text{N}_2\text{S}\quad \text{ Molecular Formula }

This structure features a quinazolinone core with a sulfanyl group and a substituted phenyl moiety, contributing to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of quinazolinone derivatives. The compound has shown promising results against various bacterial and fungal strains.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.95 μg/mL
Candida albicans3.90 μg/mL
Aspergillus niger3.90 μg/mL
Rhizopus nigricans3.90 μg/mL

These findings indicate that the compound exhibits significant antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. The compound has demonstrated cytotoxic effects against several cancer cell lines.

Table 2: Anticancer Activity

Cancer Cell LineIC50 (µg/mL)
MCF7 (Breast Cancer)96.19 ± 5.39
PC-3 (Prostate Cancer)99.02 ± 5.09
SK-MEL-2 (Melanoma)121.55 ± 1.41

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound is more effective than some standard chemotherapeutics . The mechanism of action may involve the inhibition of critical pathways such as tubulin polymerization and interference with receptor tyrosine kinases .

Other Biological Activities

In addition to antimicrobial and anticancer activities, quinazolinone derivatives are known for various pharmacological effects:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Studies suggest that quinazolinones can inhibit pro-inflammatory pathways, contributing to their therapeutic potential in inflammatory diseases .
  • Histone Deacetylase Inhibition : This activity may play a role in cancer therapy by modifying gene expression related to tumor progression .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of quinazolinone derivatives, including the compound of interest, against clinical isolates of resistant bacteria. The results indicated that modifications in the side chains significantly enhanced activity against multidrug-resistant strains .
  • Cytotoxicity Assessment : In vitro studies using various cancer cell lines demonstrated that the compound effectively induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]quinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-(4-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]quinazolin-4(3H)-one

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